molecular formula C10H15N5O B1315511 1-[4-(4-Aminopyrimidin-2-yl)piperazin-1-yl]ethanone CAS No. 57005-70-6

1-[4-(4-Aminopyrimidin-2-yl)piperazin-1-yl]ethanone

Cat. No. B1315511
CAS RN: 57005-70-6
M. Wt: 221.26 g/mol
InChI Key: OTOPNLLXKXENHS-UHFFFAOYSA-N
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Description

1-(4-(4-Aminopyrimidin-2-yl)piperazin-1-yl)ethanone, also known as 4-APPE, is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound, which is a type of compound that contains both carbon and nitrogen atoms in its structure. 4-APPE has been used in a variety of experiments and applications, including as a reagent in organic synthesis, as a substrate for enzyme-catalyzed reactions, and as a fluorescent dye for imaging and tracking cellular processes.

Scientific Research Applications

  • Anti-HIV Activity : A derivative, 2-Amino-1-[4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl]ethanone, was studied for its potential as a non-nucleoside reverse transcriptase inhibitor in anti-HIV treatments (Al-Masoudi et al., 2007).

  • Cytotoxic Studies and Docking Studies : Another similar compound underwent cytotoxic evaluations and docking studies to understand its pharmacokinetics nature for biological applications (Govindhan et al., 2017).

  • Antibacterial Activity : Compounds with structural similarities have been synthesized under microwave irradiation and screened for antibacterial activity (Merugu et al., 2010).

  • Analgesic and Antiinflammatory Activities : Research on derivatives of this compound has shown promising results in analgesic and antiinflammatory activities (Palaska et al., 1993).

  • Anticancer Activities : Some derivatives have been evaluated for their potential anticancer activities, particularly against human breast cancer cells (Parveen et al., 2017).

  • In Vitro Antitumor Activity : Certain triazine derivatives bearing a piperazine amide moiety, structurally related to the compound , have shown promise as antiproliferative agents against breast cancer cells (Yurttaş et al., 2014).

  • Antipsychotic Activity : A study focused on biphenyl moiety linked with aryl piperazine, which is structurally related, demonstrated considerable anti-dopaminergic and anti-serotonergic activity, suggesting potential in antipsychotic treatments (Bhosale et al., 2014).

properties

IUPAC Name

1-[4-(4-aminopyrimidin-2-yl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O/c1-8(16)14-4-6-15(7-5-14)10-12-3-2-9(11)13-10/h2-3H,4-7H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOPNLLXKXENHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10517992
Record name 1-[4-(4-Aminopyrimidin-2-yl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Aminopyrimidin-2-yl)piperazin-1-yl]ethanone

CAS RN

57005-70-6
Record name 1-[4-(4-Aminopyrimidin-2-yl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(4-acetylpiperazin-1-yl)-6-chloropyrimidin-4-amine 4-3 (0.90 g, 3.52 mmol) was dissolved in 95% ethanol and then evacuated and back flushed with nitrogen before introducing 10% Pd/C (0.50 g). A hydrogen atmosphere was introduced and this suspension was stirred for 2.5 hours. The catalyst was then filtered off and the filtrate was evaporated to a solid. The solid was purified on a silica column (DCM:MeOH:NH4OH 95:5:0.5) and the product 4-4 was isolated upon evaporation. 1H-NMR(DMSO): 7.75 ppm (d, 1H); 6.44 ppm (s, 2H); 5.74 ppm (d, 1H); 3.66 ppm (m, 2H); 3.59 ppm (m, 2H); 3.45 ppm (m, 4H); 2.03 ppm (s, 3H).
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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